molecular formula C19H22N4O3S B2622531 N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921524-30-3

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2622531
CAS No.: 921524-30-3
M. Wt: 386.47
InChI Key: QHSGPFVEMYOUKG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a cyclopropyl group, an indolinyl moiety, and an imidazole ring, making it structurally unique and potentially bioactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolin-1-yl Intermediate: Starting with indole, the indolin-1-yl group can be synthesized through a series of reactions including alkylation and oxidation.

    Synthesis of the Imidazole Ring: The imidazole ring can be constructed via a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde.

    Thioether Formation: The indolin-1-yl intermediate is then reacted with a thioester to form the thioether linkage.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Final Coupling: The final step involves coupling the hydroxymethyl-imidazole derivative with the cyclopropyl-acetamide moiety under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The carbonyl groups in the indolin-1-yl and imidazole rings can be reduced to their corresponding alcohols.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, potentially forming new derivatives.

    Cyclization: Under certain conditions, the compound may undergo intramolecular cyclization to form new ring structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Thiols, amines, and alcohols for substitution reactions

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions

Major Products

    Oxidation Products: Carboxylic acids, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Various thioether derivatives

    Cyclization Products: New heterocyclic compounds

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its structural features. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer, infectious diseases, and neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The indolin-1-yl and imidazole rings are known to participate in hydrogen bonding and π-π interactions, which could facilitate binding to biological macromolecules. The thioether linkage might also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide: Lacks the indolin-1-yl and thioether groups, potentially altering its bioactivity and chemical properties.

    N-cyclopropyl-2-(5-(hydroxymethyl)-2-oxoethylthio)-1H-imidazol-1-yl)acetamide: Similar structure but with different substituents, which may affect its reactivity and applications.

    N-cyclopropyl-2-(5-(hydroxymethyl)-2-(methylthio)-1H-imidazol-1-yl)acetamide: Contains a methylthio group instead of the indolin-1-yl group, potentially impacting its biological activity.

Uniqueness

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is unique due to the combination of its cyclopropyl, indolin-1-yl, and imidazole moieties. This structural complexity may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-cyclopropyl-2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-11-15-9-20-19(23(15)10-17(25)21-14-5-6-14)27-12-18(26)22-8-7-13-3-1-2-4-16(13)22/h1-4,9,14,24H,5-8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSGPFVEMYOUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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